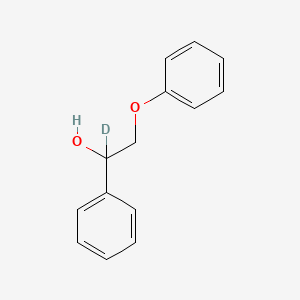
2-Phenoxy-1-phenylethanol-d1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenoxy-1-phenylethanol-d1 is a deuterium-labeled compound, which means one of the hydrogen atoms in the molecule is replaced with deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-1-phenylethanol-d1 typically involves the deuterium labeling of 2-Phenoxy-1-phenylethanol. One common method includes the reaction of 2-bromoacetophenone with phenol in the presence of potassium carbonate in acetone, followed by reduction with sodium borohydride in methanol . The deuterium labeling can be achieved by using deuterated reagents or solvents during the synthesis process.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and column chromatography.
化学反応の分析
Types of Reactions
2-Phenoxy-1-phenylethanol-d1 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl and phenoxy groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohol derivatives.
科学的研究の応用
2-Phenoxy-1-phenylethanol-d1 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetics studies.
Biology: Employed in metabolic studies to understand the behavior of deuterium-labeled compounds in biological systems.
Medicine: Investigated for its potential effects on pharmacokinetics and drug metabolism.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-Phenoxy-1-phenylethanol-d1 involves its interaction with various molecular targets and pathways. The deuterium labeling can affect the compound’s pharmacokinetics and metabolic profile, leading to differences in absorption, distribution, metabolism, and excretion compared to its non-labeled counterpart . The specific pathways and targets depend on the context of its use in research or applications.
類似化合物との比較
Similar Compounds
- 2-Phenoxy-1-phenylethanol
- 1-Phenoxy-2-propanol
- 2-Amino-1-phenylethanol
- 1-Phenylethanol-2-13C
Uniqueness
2-Phenoxy-1-phenylethanol-d1 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium can lead to differences in reaction kinetics and metabolic stability, making it a valuable tool in various scientific studies .
特性
分子式 |
C14H14O2 |
|---|---|
分子量 |
215.26 g/mol |
IUPAC名 |
1-deuterio-2-phenoxy-1-phenylethanol |
InChI |
InChI=1S/C14H14O2/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10,14-15H,11H2/i14D |
InChIキー |
GSBICRJXEDSPTE-FCFVPJCTSA-N |
異性体SMILES |
[2H]C(COC1=CC=CC=C1)(C2=CC=CC=C2)O |
正規SMILES |
C1=CC=C(C=C1)C(COC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


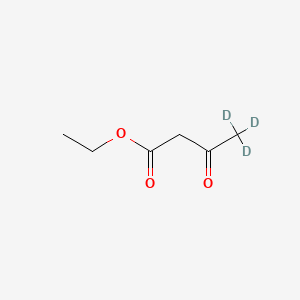

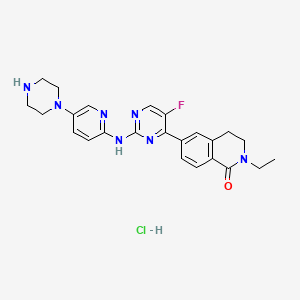
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B12392299.png)
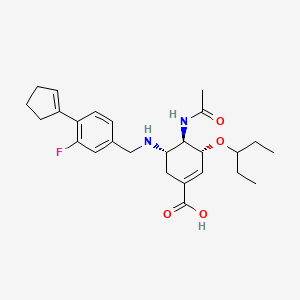
![11-(3-nitrophenyl)-3,6,7,8,9,11-hexahydro-2H-[1,4]benzodioxino[6,7-b]quinolin-10-one](/img/structure/B12392303.png)
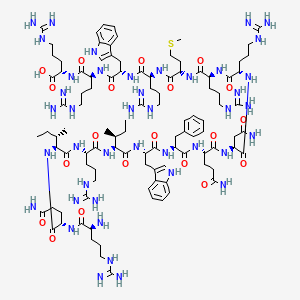

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392325.png)
![[(2R,5R)-3-acetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12392326.png)

![(2R)-3-[[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12392340.png)
![4-(1-cyclohexyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B12392345.png)

